molecular formula C17H26ClNO2 B14660023 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride CAS No. 41457-01-6

2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride

Katalognummer: B14660023
CAS-Nummer: 41457-01-6
Molekulargewicht: 311.8 g/mol
InChI-Schlüssel: PNBQBOGYFSIOAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride is a synthetic organic compound It is characterized by its unique pyrrole ring structure, which is substituted with phenoxymethyl and tetramethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride typically involves multi-step organic reactions. The starting materials often include phenol derivatives and pyrrole precursors. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrole derivatives with varying substituents. Examples include:

  • 2,5-Dihydro-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol
  • Alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole

Uniqueness

The uniqueness of 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

41457-01-6

Molekularformel

C17H26ClNO2

Molekulargewicht

311.8 g/mol

IUPAC-Name

1-phenoxy-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-16(2)10-11-17(3,4)18(16)12-14(19)13-20-15-8-6-5-7-9-15;/h5-11,14,19H,12-13H2,1-4H3;1H

InChI-Schlüssel

PNBQBOGYFSIOAG-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC(N1CC(COC2=CC=CC=C2)O)(C)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.